molecular formula C14H15NO5 B596769 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1698-96-0

6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B596769
CAS No.: 1698-96-0
M. Wt: 277.276
InChI Key: QBEWWAUPZBMOJA-UHFFFAOYSA-N
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Description

6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C14H15NO5 and a molecular weight of 277.27 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in the presence of POCl3 or diphenyl ether . The reaction conditions are carefully controlled to ensure the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 6,7-Dihydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 6,7-Diethoxy-1,4-dihydroquinoline-3-carboxylic acid

Uniqueness

6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of ethoxy groups at positions 6 and 7 enhances its solubility and may influence its interaction with biological targets compared to other similar compounds .

Biological Activity

6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 1698-96-0) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including the presence of ethoxy groups at positions 6 and 7 on the quinoline ring, may influence its solubility and interaction with biological targets.

  • Molecular Formula : C14H15NO5
  • Molecular Weight : 277.27 g/mol
  • CAS Number : 1698-96-0

Synthesis

The compound can be synthesized through reactions involving 3,4-dimethoxy-N-anilines and alkyl or aryl-substituted malonates in the presence of reagents like phosphorus oxychloride (POCl3) or diphenyl ether .

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties. The antibacterial activity of this compound has been evaluated against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 50 µg/mL
Escherichia coli> 100 µg/mL
Bacillus cereus< 25 µg/mL

The compound demonstrated notable activity against Staphylococcus aureus and Bacillus cereus, indicating its potential as an antimicrobial agent. However, its efficacy against E. coli was less pronounced.

Anticancer Activity

The mechanism of action for anticancer properties is believed to involve the compound's interaction with DNA and proteins associated with cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit certain enzymes or receptors critical for cancer cell survival .

Case Study: Anticancer Evaluation
A study focusing on quinoline derivatives reported that compounds similar to 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline exhibited moderate cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The study utilized a standard MTT assay to assess cell viability after treatment with varying concentrations of the compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that the presence of diethoxy groups enhances solubility and biological activity compared to other derivatives lacking these groups. This suggests that modifications at specific positions on the quinoline ring can significantly influence biological outcomes .

The proposed mechanisms underlying the biological activities include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : It is hypothesized that the compound interacts with DNA, potentially leading to disruptions in replication processes.
  • Apoptosis Induction : Evidence suggests it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Properties

IUPAC Name

6,7-diethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-3-19-11-5-8-10(6-12(11)20-4-2)15-7-9(13(8)16)14(17)18/h5-7H,3-4H2,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEWWAUPZBMOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656140
Record name 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698-96-0
Record name 6,7-Diethoxy-4-hydroxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1698-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Diethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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